2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate
Description
The compound 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate features a benzo[d]thiazole scaffold substituted at the 6-position with a pyrrolidin-1-yl group and an ester-linked 1,3-dioxoisoindolin-2-yl acetate moiety.
Properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4S/c25-18(12-24-19(26)14-5-1-2-6-15(14)20(24)27)28-13-7-8-16-17(11-13)29-21(22-16)23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANFMNZUMXIBNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to act on a variety of biological targets, including antimicrobial, antifungal, antiviral, and antitumor targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often resulting in the inhibition or activation of certain biochemical processes.
Biological Activity
The compound 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement combining a benzo[d]thiazole core with a pyrrolidine ring and an isoindolinone moiety. This configuration is believed to contribute to its diverse biological activities.
Molecular Formula
- Molecular Weight: 329.39 g/mol
- CAS Number: [insert CAS number if available]
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit bacterial growth by interfering with quorum sensing mechanisms, which are critical for bacterial communication and virulence.
2. Anti-inflammatory Properties
Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory prostaglandins, making it a candidate for anti-inflammatory drug development.
3. Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for treating conditions like hyperpigmentation. Compounds related to the benzo[d]thiazole structure have shown promising results in inhibiting tyrosinase activity, which could be beneficial for cosmetic applications .
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may bind to the active sites of enzymes like COX and tyrosinase, preventing substrate access and subsequent enzymatic reactions.
- Quorum Sensing Disruption: By interfering with signaling pathways in bacteria, it can reduce their virulence and biofilm formation.
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory potential of benzo[d]thiazole derivatives in animal models. The results demonstrated a significant reduction in inflammation markers when treated with compounds structurally similar to This compound , indicating its potential therapeutic use in inflammatory diseases.
Case Study 2: Tyrosinase Inhibition
In vitro assays showed that related compounds effectively inhibited mushroom tyrosinase with IC50 values significantly lower than that of kojic acid, a standard inhibitor. This suggests that the compound could be developed as a more effective treatment for skin pigmentation disorders .
Comparative Analysis
A comparison of various benzo[d]thiazole derivatives reveals differences in potency and efficacy against specific biological targets.
| Compound Name | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| Kojic Acid | - | 84.41 | Tyrosinase Inhibitor |
| Compound A | Similar | 36.14 | Stronger Tyrosinase Inhibitor |
| Compound B | Similar | 0.88 | Most Potent Tyrosinase Inhibitor |
Comparison with Similar Compounds
Structural and Functional Group Variations
The benzo[d]thiazole core is a common feature in several pharmacologically active compounds. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Substituents | Melting Point (°C) | Purity (%) | Yield (%) | Key Functional Groups |
|---|---|---|---|---|---|
| Target Compound | Pyrrolidin-1-yl, 1,3-dioxoisoindolin-2-yl acetate | N/A | N/A | N/A | Benzo[d]thiazole, ester, pyrrolidine |
| N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7q) | 2-Chloropyridin-4-ylamino, 2-methoxybenzamide | 177.9–180.8 | 90.0 | 70 | Benzo[d]thiazole, amide, pyridine |
| Compound 12b | 3,4-Dichloro-5-methyl-pyrrole-2-carboxamide, 2-chloroacetamido | N/A | N/A | N/A | Benzo[d]thiazole, carboxamide, pyrrole |
Key Observations :
- Pyrrolidine vs. Pyridine/Pyrrole : The target compound’s pyrrolidin-1-yl group may enhance solubility compared to chloropyridinyl (7q) or dichloropyrrole (12b) substituents, which are more lipophilic .
- Ester vs. Amide Linkage : The 1,3-dioxoisoindolin-2-yl acetate ester in the target compound could confer metabolic stability relative to the amide bonds in 7q and 12b, which are prone to enzymatic hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
